N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of L-proline as a starting material, which undergoes a series of reactions including Grignard reactions and reductive amination to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chiral centers play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A derivative of proline with an alcohol functional group.
Uniqueness
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H25N3O2 |
---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)8-12-6-5-7-15(12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3 |
InChI Key |
HRZIFLIJPNZBET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.